molecular formula C16H22N4O2 B6587731 N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235121-02-4

N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No. B6587731
CAS RN: 1235121-02-4
M. Wt: 302.37 g/mol
InChI Key: LRICHRKJTPFUQN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, also known as CPPE, is a synthetic compound that has been studied for its potential applications in scientific research. CPPE is a derivative of piperidine, a cyclic organic compound found in essential oils, and is structurally similar to other compounds such as cyclopropylamines and cyclopropanes. CPPE has been studied for its potential to act as a chiral selector in chromatography, as well as its ability to act as a catalyst in chemical reactions. In addition, CPPE has been studied for its potential to serve as a ligand in biochemical and physiological experiments.

Scientific Research Applications

N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has been studied for its potential applications in scientific research. This compound has been used as a chiral selector in chromatography, as it has been shown to be able to separate enantiomers of compounds in solution. Additionally, this compound has been used as a catalyst in organic synthesis, as it has been shown to speed up the reaction rate of certain chemical reactions. Furthermore, this compound has been studied for its potential to serve as a ligand in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide in laboratory experiments is its ability to act as a chiral selector in chromatography. This compound has been shown to be able to separate enantiomers of compounds in solution, thus allowing for the identification of the enantiomers. Additionally, this compound has been shown to act as a catalyst in organic synthesis, thus speeding up the reaction rate of certain chemical reactions. However, there are some limitations to using this compound in laboratory experiments. This compound is not as effective as other chiral selectors, such as cyclodextrins, and its use as a ligand in biochemical and physiological experiments is still being studied.

Future Directions

The potential future directions for N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide include further research into its use as a chiral selector in chromatography, as a catalyst in organic synthesis, and as a ligand in biochemical and physiological experiments. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on biochemical and physiological processes. Finally, further research into the structure of this compound could lead to the development of more efficient and effective methods of synthesizing the compound.

Synthesis Methods

N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can be synthesized using a reaction between pyridine and cyclopropanecarboxylic acid. This reaction is catalyzed by an aqueous solution of sodium hydroxide and is carried out at a temperature of approximately 80°C. The resulting product is a mixture of this compound and its isomers, which can be purified by column chromatography.

Biochemical Analysis

Biochemical Properties

N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling proteins, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves interactions with the enzyme’s active site, resulting in changes in the enzyme’s conformation and function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

In animal models, the effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates, thereby influencing the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the distribution of this compound within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

N'-cyclopropyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-15(16(22)19-13-4-5-13)18-11-12-6-9-20(10-7-12)14-3-1-2-8-17-14/h1-3,8,12-13H,4-7,9-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRICHRKJTPFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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